![molecular formula C5H3ClN2O4 B1580539 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 36313-98-1](/img/structure/B1580539.png)
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CDPC) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CDPC is a member of the pyrimidine family of compounds and has a unique structure that makes it an attractive target for synthesis and investigation. In
Scientific Research Applications
Cocrystal Design and Characterization
Research in crystallography has shown that derivatives of pyrimidine, which are closely related to 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, are utilized in designing cocrystals. These cocrystals involve the interaction of pyrimidine with various carboxylic acids, offering insights into hydrogen bonding and molecular arrangement. The pyrimidine unit in these studies acts as a proton-accepting site, and depending on the site of protonation, different types of cations and supramolecular synthons are formed. This research provides valuable information on the molecular architecture and potential applications in materials science (Rajam et al., 2018).
Molecular Structure Analysis
Studies have revealed the detailed molecular structure of compounds similar to this compound. These investigations highlight the angular relationships between different moieties of the molecule and their spatial configuration. Such structural analyses are fundamental in understanding the chemical behavior and reactivity of these compounds, providing a basis for further chemical and pharmacological studies (Miao-chang Liu et al., 2004).
Biological Activity and Synthesis of Derivatives
Research into the synthesis of novel compounds derived from pyrimidine structures similar to this compound has shown a wide spectrum of biological activities. These studies involve the creation of derivatives that exhibit various properties, such as antimicrobial, anti-inflammatory, and analgesic activities. The research contributes to the development of new therapeutic agents and enhances our understanding of the chemical basis of their activity (Mohideen et al., 2008).
properties
IUPAC Name |
5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLJEAORVKEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283485 | |
Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36313-98-1 | |
Record name | 36313-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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